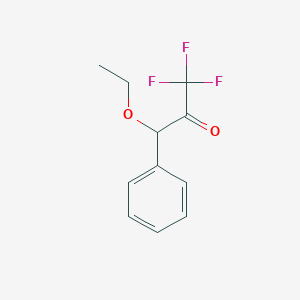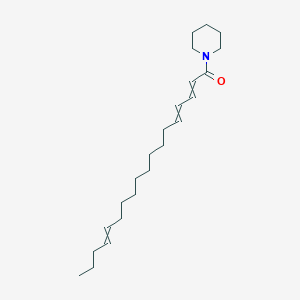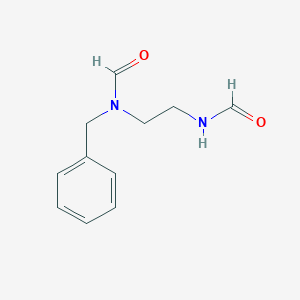
N-Benzyl-N-(2-formamidoethyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[benzyl(formyl)amino]ethyl]formamide is an organic compound with the molecular formula C₁₈H₂₀N₂O₂ It is characterized by the presence of a benzyl group attached to a formylaminoethyl chain, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[benzyl(formyl)amino]ethyl]formamide typically involves the reaction of benzylamine with formic acid derivatives. One common method is the formylation of benzylamine using formic acid or its derivatives under reflux conditions. The reaction can be catalyzed by acids or bases to enhance the yield and selectivity of the desired product .
Industrial Production Methods
In an industrial setting, the production of N-[2-[benzyl(formyl)amino]ethyl]formamide may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[2-[benzyl(formyl)amino]ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl groups to hydroxyl groups or other reduced forms.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzyl derivatives .
Scientific Research Applications
N-[2-[benzyl(formyl)amino]ethyl]formamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-[benzyl(formyl)amino]ethyl]formamide involves its interaction with specific molecular targets and pathways. The formyl and benzyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dibenzyl-N,N’-diformylethylenediamine
- N,N’-Dibenzyl-N,N’-diformylethylendiamin
- N,N’-dibenzyl-N,N’-1,2-ethanediylbisformamide
Uniqueness
N-[2-[benzyl(formyl)amino]ethyl]formamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
143722-92-3 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-[2-[benzyl(formyl)amino]ethyl]formamide |
InChI |
InChI=1S/C11H14N2O2/c14-9-12-6-7-13(10-15)8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2,(H,12,14) |
InChI Key |
KEVWYMBNCWAWEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNC=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



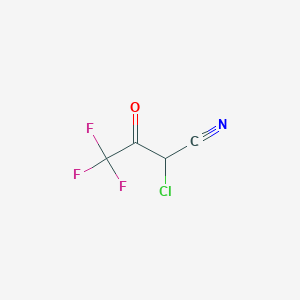
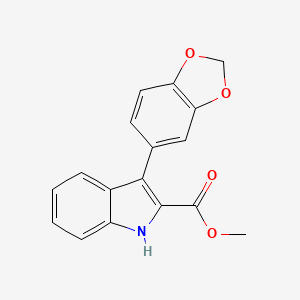
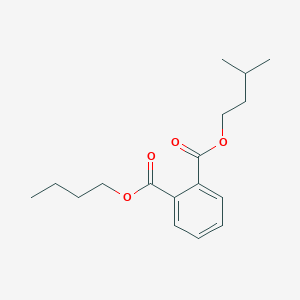
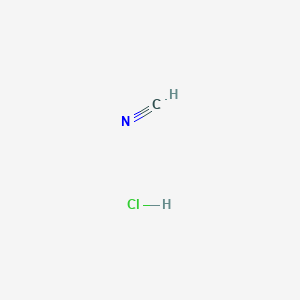
![1-{5-[(4-Butylphenyl)(dimethyl)silyl]pentyl}piperidine](/img/structure/B12559558.png)
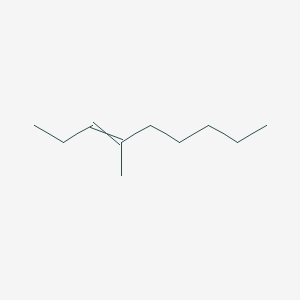
![4-[(Anthracen-9-yl)ethynyl]benzaldehyde](/img/structure/B12559568.png)
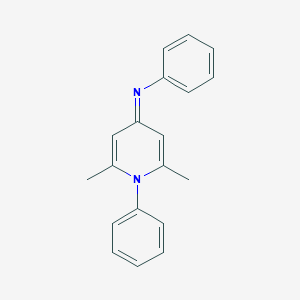
silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)
